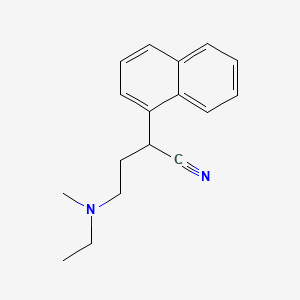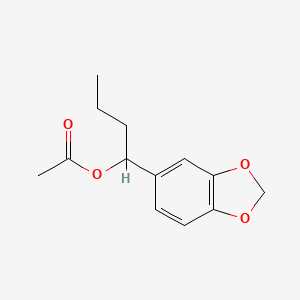
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes three hydroxyl groups and a nitrophenyl group attached to a xanthene core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where the xanthene core is treated with a nitrating agent such as nitric acid.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and nitrophenyl groups, leading to various biochemical effects. The compound can act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene derivative with similar structural features but different functional groups.
Rhodamine: A xanthene-based dye with distinct chemical properties due to its different substituents.
Eosin: A brominated derivative of fluorescein used in biological staining.
Uniqueness
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one is unique due to the presence of both hydroxyl and nitrophenyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other xanthene derivatives, making it a compound of interest for further research and development.
特性
CAS番号 |
6217-25-0 |
|---|---|
分子式 |
C19H11NO7 |
分子量 |
365.3 g/mol |
IUPAC名 |
2,6,7-trihydroxy-9-(3-nitrophenyl)xanthen-3-one |
InChI |
InChI=1S/C19H11NO7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-2-1-3-10(4-9)20(25)26/h1-8,21-23H |
InChIキー |
CDKXBLXSKWANIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
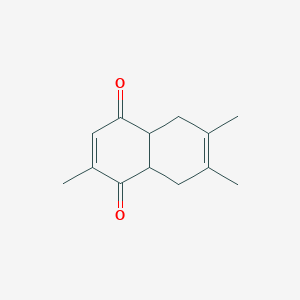
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
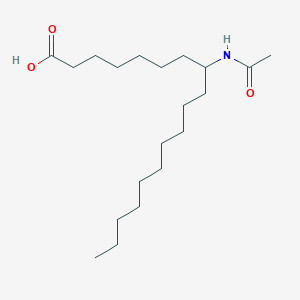
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
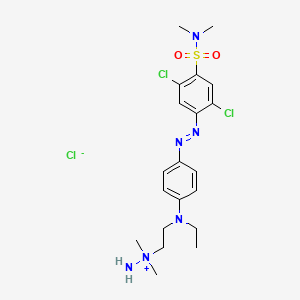
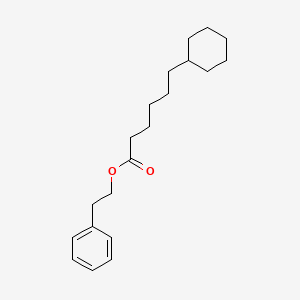
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
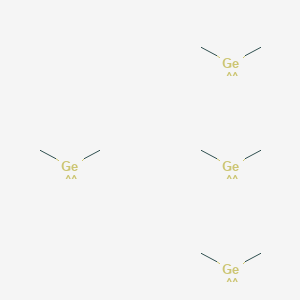
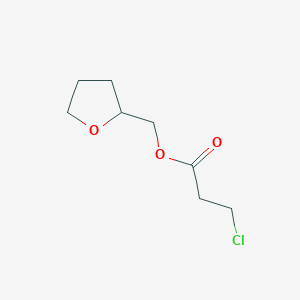
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
